ethyl {[3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}acetate
Overview
Description
This compound is a derivative of indole, a heterocyclic compound that is aromatic in nature . Indole derivatives have been found in many important synthetic drug molecules and have shown a variety of biological activities . This particular compound, ethyl {[3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}acetate, is likely to have similar properties and potential applications.
Scientific Research Applications
Antiviral Applications
Indole derivatives, which include the compound , have been found to possess antiviral properties . They have been reported as antiviral agents with inhibitory activity against various viruses such as influenza A and Coxsackie B4 virus .
Anti-Inflammatory Applications
Indole derivatives have been found to exhibit anti-inflammatory activities . This suggests that the compound could potentially be used in the treatment of conditions characterized by inflammation.
Anticancer Applications
Indole derivatives have shown potential in the treatment of cancer . They have exhibited notable cytotoxicity in certain cancer cell lines, suggesting their potential use in cancer therapy .
Anti-HIV Applications
Indole derivatives have been found to possess anti-HIV properties . This suggests that the compound could potentially be used in the treatment of HIV.
Antioxidant Applications
Indole derivatives have been found to exhibit antioxidant activities . This suggests that the compound could potentially be used in the treatment of conditions characterized by oxidative stress.
Antimicrobial Applications
Indole derivatives have been found to possess antimicrobial properties . This suggests that the compound could potentially be used in the treatment of various microbial infections.
Antitubercular Applications
Indole derivatives have been found to possess antitubercular properties . This suggests that the compound could potentially be used in the treatment of tuberculosis.
Antidiabetic Applications
Indole derivatives have been found to exhibit antidiabetic activities . This suggests that the compound could potentially be used in the treatment of diabetes.
properties
IUPAC Name |
ethyl 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-2-27-16(25)11-28-20-23-17-14-5-3-4-6-15(14)22-18(17)19(26)24(20)13-9-7-12(21)8-10-13/h3-10,22H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNFNZHISTREI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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